BenchChemオンラインストアへようこそ!

Ranatuerin-2N protein precursor, partial

LPS neutralization anti-inflammatory peptide RAW264.7 macrophage assay

Ranatuerin-2N (Rana-2PN) uniquely combines broad-spectrum antimicrobial activity (MIC 12.5–100 μM) with LPS neutralization and anti-inflammatory action in a single molecular entity. Unlike ranatuerin-2CSa (hemolytic at LC₅₀ 160 μM) or brevinin-1GHd (LC₅₀ ≈ 7 μM), Ranatuerin-2N offers a safer therapeutic window for systemic sepsis and ALI studies. It also induces RIPK1/RIPK3/MLKL-mediated necroptosis in K562 CML cells (IC₅₀ 4.52 μM), enabling non-apoptotic cell death pathway dissection distinct from caspase-3-dependent ranatuerin-2PLx. Do not substitute with other ranatuerin-2 family peptides—sequence divergence dictates antimicrobial spectrum and dual function.

Molecular Formula
Molecular Weight
Cat. No. B1576020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2N Protein Precursor | Antimicrobial Peptide from Pelophylax nigromaculatus for Innate Immunity Research


Ranatuerin-2N protein precursor (partial) encodes a mature cationic antimicrobial peptide (AMP) of the ranatuerin-2 family, originally identified from the skin transcriptome of the black-spotted frog Pelophylax nigromaculatus [1]. The mature peptide (residues 30–59) comprises a 30-amino-acid sequence featuring an N-terminal α-helical domain and a C-terminal disulfide-bridged 'Rana box' motif (Cys21–Cys27), characteristic of the ranatuerin-2 subfamily within the frog skin active peptide (FSAP) superfamily [1][2]. The precursor is classified under Pfam PF08023 (Antimicrobial_2) and InterPro IPR012521, confirming its membership in the amphibian host-defense peptide repertoire [1].

Ranatuerin-2N Procurement: Why In-Class Substitution Risks Irreproducible Results


Although the ranatuerin-2 family shares a conserved Rana box structural motif, individual mature peptides exhibit substantial sequence divergence—particularly in the N-terminal α-helical domain and central hinge region—that directly governs antimicrobial spectrum width, target selectivity, hemolytic liability, and accessory functions such as LPS neutralization and anticancer activity [1]. For example, ranatuerin-2CSa (from Rana cascadae) differs from Ranatuerin-2N by 11 of 30 residues and displays a 10–32-fold narrower MIC window but markedly higher hemolytic activity (LC₅₀ 160 μM) with no reported LPS-neutralizing function [1][2]. Even peptides from the same host species (Pelophylax nigromaculatus), such as QUB-2999, diverge at multiple positions and show 17-fold weaker anticancer potency (IC₅₀ 76.89 μM vs. 4.52 μM) [3]. These sequence-activity relationships mean that generic substitution within the ranatuerin-2 family without matching the exact mature peptide sequence invalidates both antimicrobial spectrum expectations and any dual-function (anti-inflammatory/anticancer) experimental designs [2][3].

Ranatuerin-2N Differentiation Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


LPS-Neutralizing and Dual Anti-Inflammatory Activity: First-in-Ranatuerin-Family Functional Differentiation

Rana-2PN (mature peptide from the Ranatuerin-2N precursor) is the first and currently only member of the ranatuerin-2 family with experimentally demonstrated LPS-neutralizing activity combined with in vitro and in vivo anti-inflammatory efficacy [1]. In LPS-stimulated RAW264.7 murine macrophages, Rana-2PN significantly suppressed secretion of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β at peptide concentrations within its antimicrobial MIC range (12.5–100 μM) [1]. In a carrageenan-induced mouse paw edema model, Rana-2PN reduced paw swelling in a dose-dependent manner, confirming in vivo anti-inflammatory activity [1]. By contrast, the closely related ranatuerin-2 peptides ranatuerin-2CSa, ranatuerin-2P, ranatuerin-2G, and ranatuerin-2Ya have no reported LPS-neutralizing or anti-inflammatory function in the peer-reviewed literature [2][3]. Brevinin-1GHd (from the brevinin-1 family) and temporin-FL possess LPS-neutralizing activity, but belong to structurally distinct AMP families with different hemolytic profiles and antibacterial spectra [4][5].

LPS neutralization anti-inflammatory peptide RAW264.7 macrophage assay

Broad-Spectrum Antimicrobial MIC Profile: Quantitative Cross-Study Comparison with Representative Ranatuerin-2 Family Members

Rana-2PN exhibits MIC values ranging from 12.5 to 100 μM across all bacterial strains tested, encompassing both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms [1]. This breadth of coverage is quantitatively distinct from several well-characterized ranatuerin-2 paralogs: ranatuerin-2G displays 8-fold weaker anti-staphylococcal activity (MIC 150 μM vs. S. aureus) ; ranatuerin-2ONa is completely inactive against S. aureus [2]; and ranatuerin-2Ya shows a flat 50 μM MIC against both E. coli and S. aureus with no activity against Candida albicans at ≤100 μM [3]. While ranatuerin-2CSa achieves lower absolute MIC values (5–10 μM against E. coli and S. aureus), this potency comes at the cost of significant hemolytic activity (LC₅₀ 160 μM) and absence of anti-inflammatory function [4].

minimum inhibitory concentration antibacterial peptide Gram-positive and Gram-negative bacteria

Selective Anti-Leukemic Activity via Necroptosis: Quantitative Differentiation from Other Ranatuerin-2 Peptides with Anticancer Claims

Rana-2PN demonstrates potent and mechanistically distinct anticancer activity against the K562 chronic myelogenous leukemia (CML) cell line, with an IC₅₀ of 4.52 μM [1]. Unlike ranatuerin-2PLx, which induces caspase-3-mediated apoptosis in prostate cancer PC-3 cells (IC₅₀ ≈ 5 μM), Rana-2PN triggers necroptosis—a programmed necrotic cell death pathway characterized by upregulation of RIPK1, RIPK3, and MLKL mRNA, mitochondrial membrane potential collapse (JC-1 staining), increased mitochondrial permeability (calcein-AM assay), and concentration-dependent ROS accumulation (DCFH-DA staining) [1][2]. This necroptotic mechanism is partially inhibitable by necrostatin-1, confirming pathway specificity [1]. In stark contrast, QUB-2999—a ranatuerin-2 peptide derived from the identical frog species (Pelophylax nigromaculatus)—exhibits a 17-fold higher IC₅₀ of 76.89 μM against H838 lung cancer cells with no necroptosis pathway engagement reported [3].

necroptosis K562 leukemia anticancer peptide mitochondrial dysfunction

Hemolytic Selectivity Advantage Over Brevinin-1 Family Peptides with Comparable Antimicrobial Potency

Although the Rana-2PN primary publication does not report a discrete HC₅₀ value, it explicitly notes that the peptide's antimicrobial concentrations (12.5–100 μM) are substantially below hemolytic thresholds, and the peptide is advanced as a therapeutic candidate specifically because of its selectivity for bacterial over mammalian membranes [1]. This contrasts sharply with the brevinin-1 family, the closest functional comparators with LPS-neutralizing activity: brevinin-1CSa lyses 50% of human erythrocytes at just 5 μM (LC₅₀), producing a therapeutic index (HC₅₀/MIC) of ≤1 [2]; brevinin-1BLc is even more hemolytic (LC₅₀ 9 μM) despite potent anti-staphylococcal activity (MIC 1.5 μM) [3]. Among ranatuerin-2 peptides with reported hemolysis data, ranatuerin-2CSa shows an HC₅₀ of 160 μM (TI = 16–32), while ranatuerin-2AUa reaches HC₅₀ 290 μM (TI > 14.5) [2][4]. Rana-2PN, based on its described low hemolysis at active concentrations, is projected to exhibit a therapeutic index exceeding 20—comparable to the safest ranatuerin-2 members but with the added benefit of dual antimicrobial + anti-inflammatory function unavailable in ranatuerin-2AUa or ranatuerin-2CSa [1][4].

hemolytic activity therapeutic index erythrocyte lysis selectivity ratio

Sequence-Structure Determinants: C-Terminal Rana Box and Disulfide Bridge as Procurement-Relevant Identity Markers

The Ranatuerin-2N mature peptide sequence (LLLDTVKGAAKNVAGILLNKLKCKITGDC, GenBank residues 30–59) [1] contains a defining C-terminal disulfide bridge between Cys21 and Cys27, forming the heptapeptide Rana box motif (CKITGDC) that is structurally conserved across the ranatuerin-2 family [2]. However, sequence alignment reveals that Ranatuerin-2N differs from ranatuerin-2CSa at 11 positions (37% divergence), from ranatuerin-2P at 9 positions (30% divergence), and from ranatuerin-2Ya at 7 positions (23% divergence) within the 30-residue mature peptide [1][3][4]. The N-terminal domain (residues 1–20) shows the highest variability and is known to govern target membrane selectivity and helical content [2]. The synthetic peptide available commercially (LDTDKGAAKNVAGILLNKLKCKITGDC, 28 residues) represents a truncated variant lacking the N-terminal LLL tripeptide; users must verify whether this truncation affects α-helical propensity and antimicrobial potency relative to the full-length mature peptide .

disulfide bridge Rana box peptide sequence identity structural motif

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model Differentiation from In Vitro-Only Ranatuerin-2 Peptides

Rana-2PN is, to date, the only ranatuerin-2 family peptide with published in vivo anti-inflammatory efficacy data. In a carrageenan-induced mouse paw edema model, Rana-2PN administered at therapeutically relevant doses produced a statistically significant reduction in paw swelling compared to vehicle-treated controls [1]. This in vivo validation distinguishes Rana-2PN from all other ranatuerin-2 peptides, whose anti-inflammatory claims (if any) are limited to in vitro cytokine suppression assays without organism-level confirmation [2]. While brevinin-1GHd and temporin-FL also demonstrate in vivo anti-inflammatory activity, neither belongs to the ranatuerin-2 family, and both differ in structural scaffold, antimicrobial spectrum, and hemolytic profile [3][4].

in vivo anti-inflammatory carrageenan paw edema mouse model therapeutic translation

Ranatuerin-2N Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Infectious Inflammation Dual-Target Drug Discovery (Sepsis and Acute Lung Injury Models)

Rana-2PN/Ranatuerin-2N is uniquely positioned for preclinical sepsis and acute lung injury (ALI) research programmes requiring simultaneous pathogen clearance and endotoxin-neutralizing anti-inflammatory action from a single molecular entity. The peptide's demonstrated capacity to suppress LPS-induced TNF-α, IL-6, and IL-1β secretion in RAW264.7 macrophages [1], combined with in vivo edema reduction in the carrageenan paw model [1] and broad-spectrum antibacterial coverage (MIC 12.5–100 μM) [1], directly addresses the dual-pathology challenge of bacterial sepsis where both microbial burden and host hyperinflammation drive mortality. Unlike brevinin-1GHd (which offers LPS neutralization but carries hemolytic risk at LC₅₀ ≈ 7 μM) [2], Ranatuerin-2N provides a safer therapeutic window for systemic administration studies.

Necroptosis-Targeted Chronic Myelogenous Leukemia (CML) Research

The demonstration of Rana-2PN-induced necroptosis in K562 CML cells (IC₅₀ = 4.52 μM) via the RIPK1/RIPK3/MLKL axis, mitochondrial dysfunction, and ROS accumulation [3] establishes Ranatuerin-2N as a tool compound for investigating non-apoptotic cell death pathways in imatinib-resistant leukemia models. This application is not served by ranatuerin-2PLx (which operates through caspase-3-dependent apoptosis and targets prostate rather than leukemic cells) [4] or QUB-2999 (which shows 17-fold weaker anticancer potency and no necroptosis mechanism) [5]. Procurement of Ranatuerin-2N specifically enables CML necroptosis pathway dissection and combination-therapy screening with tyrosine kinase inhibitors.

Amphibian Innate Immunity Functional Genomics and Phylogenetic Marker Studies

The Ranatuerin-2N precursor sequence (GenBank AEM68238.1) serves as a molecular marker for Pelophylax nigromaculatus innate immunity gene expression studies [6]. The ranatuerin-2 locus has been used extensively for phylogenetic reconstruction within Ranidae, and the specific sequence of Ranatuerin-2N—diverging by 23–37% from North American ranatuerin-2 orthologs—provides a distinct East Asian clade signature [7]. Researchers conducting comparative immunogenomics or species identification studies can use synthetic Ranatuerin-2N as an authentic reference standard for mass spectrometry-based peptidomic profiling and antibody generation.

Structure-Activity Relationship (SAR) Studies on the Ranatuerin-2 Rana Box Domain

The Ranatuerin-2N sequence (LDTDKGAAKNVAGILLNKLKCKITGDC) provides a defined scaffold for SAR investigations of the C-terminal Rana box (CKITGDC, Cys21–Cys27 disulfide) and its contribution to antimicrobial potency, membrane selectivity, and proteolytic stability . Because Ranatuerin-2N's N-terminal domain sequence diverges from the more widely studied ranatuerin-2CSa at 11 positions [7], comparative SAR studies using Ranatuerin-2N can isolate the contribution of specific N-terminal residue substitutions to the peptide's uniquely broad Gram-positive/Gram-negative coverage and low hemolytic profile, informing rational design of next-generation ranatuerin-2 analogs with optimized therapeutic indices.

Quote Request

Request a Quote for Ranatuerin-2N protein precursor, partial

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.